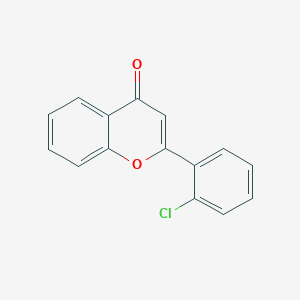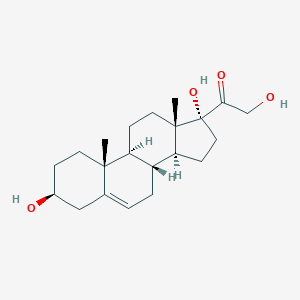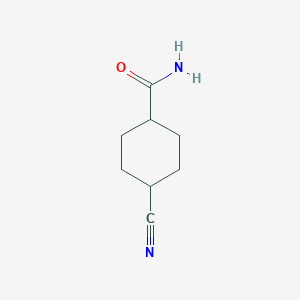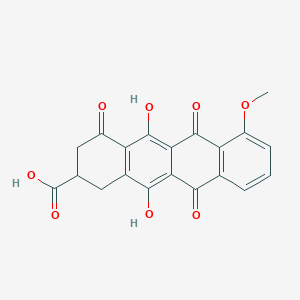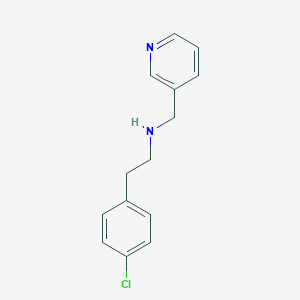
2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine often involves multi-step reactions, including coupling reactions and the use of catalysts to achieve the desired structural features. A typical approach might include the condensation of pyridinecarbaldehyde derivatives with amino alcohols or the catalyzed coupling of chlorophenyl and pyridinyl precursors. For instance, the synthesis of related pyrrole derivatives through a one-pot four-component coupling reaction demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of catalysts like natural hydroxyapatite for facilitating these reactions (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine is characterized by spectroscopic techniques, including NMR and FT-IR, and confirmed by X-ray diffraction. These methods allow for the detailed analysis of the compound's geometry, electronic structure, and intermolecular interactions. Computational studies using methods such as density functional theory (DFT) can predict spectral and geometrical data, providing insights into the molecular structure and its electronic properties (Louroubi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine and related compounds involves interactions with various reagents and conditions, leading to a range of possible reactions such as nucleophilic substitutions, condensations, and cyclizations. These reactions can significantly alter the compound's chemical properties and potential applications. For example, the oxidative condensation-cyclization reactions can lead to the formation of novel compounds with interesting photophysical properties (Buvaylo et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. These properties are influenced by the compound's molecular structure and can be studied using techniques like single-crystal X-ray diffraction and spectroscopic analysis. The determination of crystal packing, hydrogen bonding, and π-π interactions provides valuable information for understanding the compound's stability, solubility, and reactivity (Louroubi et al., 2019).
科学的研究の応用
Photo-induced Oxidation and DNA Cleavage
Research has shown that complexes containing derivatives similar to 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine undergo photo-induced oxidation under UV or visible irradiation. This process enhances the rate of electron transfer to molecular oxygen, yielding superoxide radical anion and complexes in their oxidized form. Notably, these complexes have been implicated in oxidative DNA cleavage activities under light irradiation, indicating their potential applications in photochemistry and possibly in therapeutic contexts for DNA manipulation (Draksharapu et al., 2012).
Ligand Exchange and Spin State Equilibria
Another study focused on the characterization and solution chemistry of Fe(II) complexes based on pentadentate and tetradentate ligands closely related to the structure of interest. These complexes exhibit ligand exchange and spin state equilibria in aqueous media, with implications for their reactivity and potential applications in catalysis and material science. The research highlights the complexes' ability to undergo reversible ligand dissociation and spin state transitions, affecting their chemical behavior and utility in various applications (Draksharapu et al., 2012).
Fungicidal Activity
A study on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, though not directly the same compound, illustrates the potential for derivatives to possess significant biological activities. These compounds have shown fungicidal properties, suggesting that structurally similar compounds could be explored for agrochemical applications (Kuzenkov & Zakharychev, 2009).
Catalytic Activities
Research into complexes involving similar ligand structures has demonstrated their potential in catalysis, such as in the methoxycarbonylation of olefins. These complexes, through their unique coordination chemistry, can catalyze the transformation of olefins into valuable esters, highlighting their utility in industrial chemistry and material science (Zulu et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13/h1-6,8,10,17H,7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZOFGDJZVABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366354 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
CAS RN |
113248-68-3 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

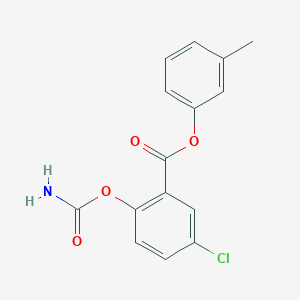
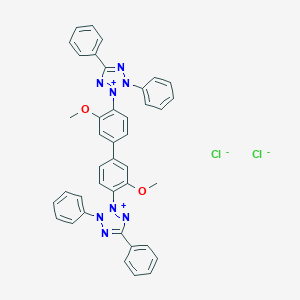

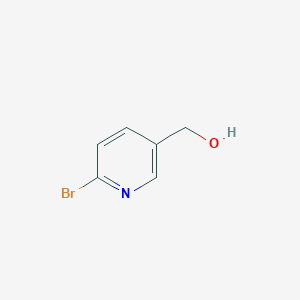
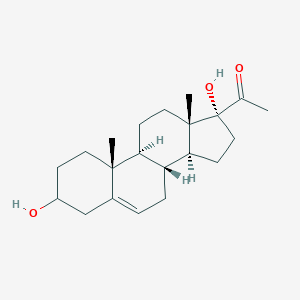
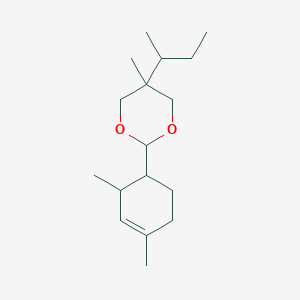
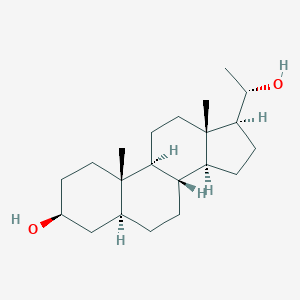

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
